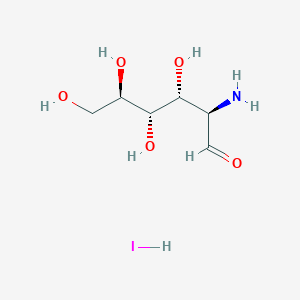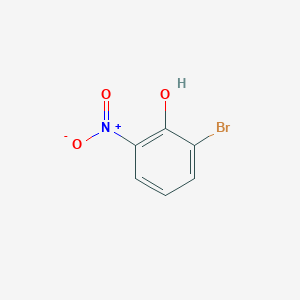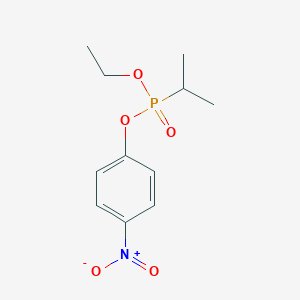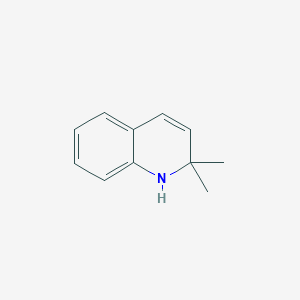
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate, also known as MNPEC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MNPEC has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has also been studied as a potential insecticide in agriculture due to its ability to inhibit acetylcholinesterase activity in insects. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been explored for its potential use in environmental science as a water treatment agent due to its ability to adsorb heavy metals.
Mecanismo De Acción
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate exerts its effects by inhibiting acetylcholinesterase activity in insects and modulating the immune response in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can cause a decrease in acetylcholinesterase activity in insects, leading to paralysis and death. In cells, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to modulate the immune response by suppressing the expression of inflammatory cytokines and inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in insects, making it a potential insecticide. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its insolubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate research. One potential direction is to further explore its potential as an insecticide in agriculture. Another direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's ability to adsorb heavy metals makes it a potential water treatment agent, which could be further explored. Overall, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's unique properties make it a promising compound for further research in various scientific fields.
Métodos De Síntesis
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate. This synthesis method has been optimized to increase yield and purity of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate.
Propiedades
Número CAS |
13945-57-8 |
|---|---|
Nombre del producto |
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate |
Fórmula molecular |
C10H12N2O6S |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
ethyl N-(4-methyl-3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O6S/c1-3-18-10(13)11-19(16,17)8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
Clave InChI |
OLVPQVSSWREGQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Otros números CAS |
13945-57-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)



![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

